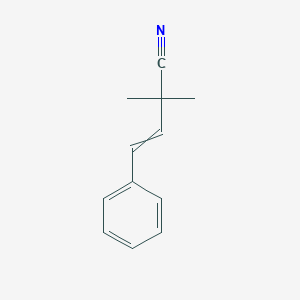
2,2-dimethyl-4-phenylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-phenylbut-3-enenitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a but-3-enenitrile backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-phenylbut-3-enenitrile typically involves the reaction of phenyl propiolic acid with 2,2’-azobis(2-methylpropionitrile) (AIBN) in the presence of a copper catalyst (Cu(OAc)2) and pyridine. The reaction is carried out under aerobic conditions at 80°C for 12 hours. After the reaction, the mixture is treated with ethyl acetate, water, and brine, followed by drying over anhydrous sodium sulfate and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: 2,2-Dimethyl-4-phenylbut-3-enamine.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-4-phenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-phenylbut-3-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(o-tolyl)but-3-enenitrile
- 2,2-Dimethyl-4-(p-tolyl)but-3-enenitrile
Uniqueness
The presence of the phenyl group and the nitrile functionality makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
192928-71-5 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,2-dimethyl-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C12H13N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
SDRBCKKWZLLTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


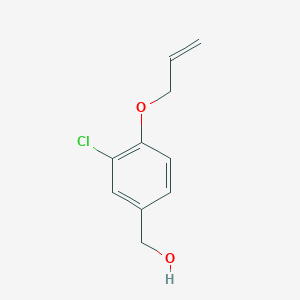

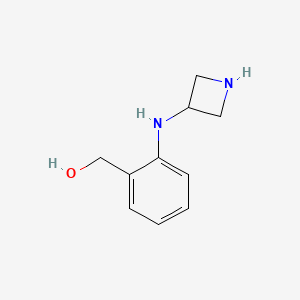
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
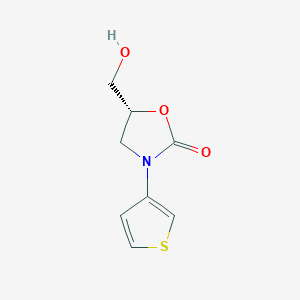
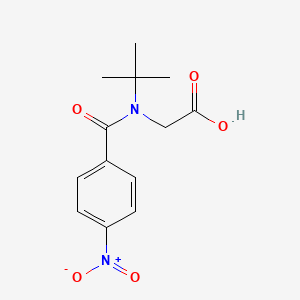
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
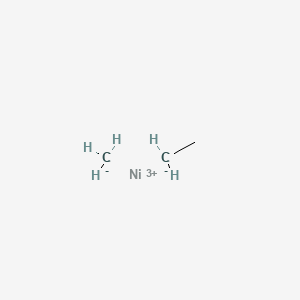
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
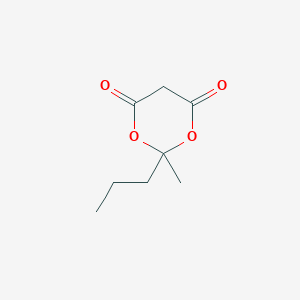
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
